molecular formula C10H20N2O B6142899 4-methyl-1-(piperazin-1-yl)pentan-1-one CAS No. 68536-06-1

4-methyl-1-(piperazin-1-yl)pentan-1-one

Cat. No.: B6142899
CAS No.: 68536-06-1
M. Wt: 184.28 g/mol
InChI Key: WTTMKNYUCLJJKZ-UHFFFAOYSA-N
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Description

4-methyl-1-(piperazin-1-yl)pentan-1-one is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is a piperazine derivative, which means it contains a piperazine ring, a common structural motif in medicinal chemistry. This compound is primarily used in research and has various applications in chemistry and biology.

Mechanism of Action

Target of Action

It is suggested that similar compounds can inhibit the uptake ofdopamine and norepinephrine , indicating that these neurotransmitters could be potential targets.

Pharmacokinetics

The compound’s physical properties, such as its predicted melting point of 8310° C and boiling point of 3097° C at 760 mmHg , may influence its bioavailability and pharmacokinetics.

Result of Action

If it does inhibit the uptake of dopamine and norepinephrine as suggested , it could potentially lead to increased neuronal activity and alterations in physiological processes regulated by these neurotransmitters.

Preparation Methods

The synthesis of 4-methyl-1-(piperazin-1-yl)pentan-1-one typically involves the reaction of 4-methylpentanoyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

4-methyl-1-(piperazin-1-yl)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides, to form N-alkylated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

4-methyl-1-(piperazin-1-yl)pentan-1-one has several scientific research applications:

Comparison with Similar Compounds

4-methyl-1-(piperazin-1-yl)pentan-1-one can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets compared to other piperazine derivatives .

Properties

IUPAC Name

4-methyl-1-piperazin-1-ylpentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-9(2)3-4-10(13)12-7-5-11-6-8-12/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTMKNYUCLJJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

60 g 4-methylvaleric acid was converted to the acid chloride by heating 1 hour with 120 g thionyl chloride. Distillation gave 45.2 g (65%) 4-methyl valeroyl chloride, bp 35°-38° C/10.0 mm. This product in 100 ml benzene was added to a solution of 56 g N-benzyl piperazine and 33.8 g triethylamine in 250 ml benzene. After 1 hour at 25° a solution of 47 g potassium carbonate in 250 ml water was added. The benzene layer was removed and concentrated. The crude N-(4-methyl valeroyl) N'-benzyl piperazine was hydrogenated in 300 ml ethanol using 16 g 5% pd/catalyst. The product was distilled to give 40.2 g product, bp 110°-115° C/0.1 mm. (65%)
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
Quantity
33.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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